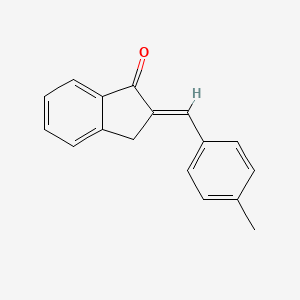

2-(p-Methylbenzylindene)-1-indanone

Description

2-(p-Methylbenzylidene)-1-indanone is a chalcone-like compound featuring an α,β-unsaturated ketone framework with a 1-indanone core and a para-methyl-substituted benzylidene moiety. Its synthesis typically involves acid-catalyzed aldol condensation between 1-indanone and p-methylbenzaldehyde derivatives . The compound’s structure has been validated via spectroscopic methods (1H/13C NMR, MS) and HPLC analysis, confirming its E-configuration .

Its α,β-unsaturated system enables interactions with biological targets through electrophilic or nucleophilic pathways, while the methyl group at the para position modulates electronic and steric properties .

Properties

CAS No. |

17434-22-9 |

|---|---|

Molecular Formula |

C17H14O |

Molecular Weight |

234.29 g/mol |

IUPAC Name |

(2E)-2-[(4-methylphenyl)methylidene]-3H-inden-1-one |

InChI |

InChI=1S/C17H14O/c1-12-6-8-13(9-7-12)10-15-11-14-4-2-3-5-16(14)17(15)18/h2-10H,11H2,1H3/b15-10+ |

InChI Key |

WLZONYIZJHARTN-XNTDXEJSSA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=C/2\CC3=CC=CC=C3C2=O |

Canonical SMILES |

CC1=CC=C(C=C1)C=C2CC3=CC=CC=C3C2=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-[(4-METHYLPHENYL)METHYLIDENE]-2,3-DIHYDRO-1H-INDEN-1-ONE typically involves the condensation of 4-methylbenzaldehyde with 2,3-dihydro-1H-inden-1-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the mixture is refluxed in a suitable solvent like ethanol or methanol. The reaction proceeds via the formation of a methylene bridge, resulting in the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-[(4-METHYLPHENYL)METHYLIDENE]-2,3-DIHYDRO-1H-INDEN-1-ONE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or alkanes.

Substitution: Introduction of various functional groups like halides, amines, or hydroxyl groups.

Scientific Research Applications

(2E)-2-[(4-METHYLPHENYL)METHYLIDENE]-2,3-DIHYDRO-1H-INDEN-1-ONE has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its therapeutic potential in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2E)-2-[(4-METHYLPHENYL)METHYLIDENE]-2,3-DIHYDRO-1H-INDEN-1-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Modifications and Electronic Properties

Key analogues differ in substituents on the benzylidene ring or indanone core. A 2024 computational study (B3LYP/6-31G(d)) compared electronic parameters for derivatives with substituents such as F, Cl, Br, CF₃, CH₃, and OCH₃ :

| Compound (Substituent) | EHOMO (eV) | ELUMO (eV) | ΔE (eV) | Global Electrophilicity (ω) |

|---|---|---|---|---|

| 2-(p-Methylbenzylidene)-1-indanone | -5.82 | -1.94 | 3.88 | 2.15 |

| 2-(p-Fluorobenzylidene)-1-indanone | -6.01 | -2.10 | 3.91 | 2.30 |

| 2-(p-Methoxybenzylidene)-1-indanone | -5.45 | -1.75 | 3.70 | 1.98 |

| 2-(p-Trifluoromethylbenzylidene)-1-indanone | -6.20 | -2.25 | 3.95 | 2.50 |

Key Findings :

Key Findings :

- Hydroxy and methoxy substituents enhance A1 affinity due to hydrogen bonding with receptor residues .

- The p-methyl group confers moderate selectivity for A1 over A2A, likely due to steric compatibility with the receptor’s hydrophobic pocket .

- Chlorine’s electron-withdrawing effect reduces affinity, highlighting the importance of electronic tuning .

Functional Comparisons in Olfaction and Ecology

Studies on insect odorant receptors (ORs) reveal divergent responses to indanone derivatives. For example:

- CpomOR19 (codling moth) and SlitOR19 (cotton leafworm) show high sensitivity to 2-methyl-1-indanone and 2-ethyl-1-indanone (threshold: 1 µg) but weaker responses to 3-methyl-1-indanone .

Key Insight :

Substituent position (e.g., 2- vs. 3-methyl) drastically affects receptor activation, emphasizing the role of steric alignment in ligand-receptor interactions .

Computational Docking and Binding Modes

Molecular docking (PDB ID: 1HJD, melanoma target) compared binding energies (kcal/mol) :

| Compound (Substituent) | Binding Energy |

|---|---|

| 2-(p-Methylbenzylidene)-1-indanone | -8.2 |

| 2-(p-Bromobenzylidene)-1-indanone | -7.9 |

| 2-(p-Methoxybenzylidene)-1-indanone | -8.5 |

Biological Activity

2-(p-Methylbenzylindene)-1-indanone is an organic compound characterized by its unique structure, which combines indanone and p-methylbenzyl functionalities. With the molecular formula C16H14O, it consists of 16 carbon atoms, 14 hydrogen atoms, and one oxygen atom. This compound has garnered interest in various fields, particularly in pharmaceuticals, due to its potential biological activities.

Chemical Structure and Properties

The structural composition of 2-(p-Methylbenzylindene)-1-indanone is pivotal in determining its biological activity. The presence of the p-methylbenzyl group may enhance its reactivity and interaction with biological macromolecules.

| Property | Value |

|---|---|

| Molecular Formula | C16H14O |

| Molecular Weight | 234.28 g/mol |

| IUPAC Name | 2-(p-Methylbenzylindene)-1-indanone |

Potential Biological Activities

- Antimicrobial Properties : Similar compounds have shown effectiveness against various pathogens, suggesting a potential for antimicrobial activity in 2-(p-Methylbenzylindene)-1-indanone.

- Antioxidant Activity : The presence of aromatic rings in the structure may contribute to antioxidant properties, which are essential in combating oxidative stress-related diseases.

- Anti-inflammatory Effects : Some related compounds have been reported to possess anti-inflammatory properties, indicating a possible therapeutic application for inflammation-related conditions.

Study on Structural Analogues

Research on structurally similar compounds indicates that modifications in the indanone structure can significantly influence biological activity. For instance, studies have shown that derivatives of indanones can act as potent inhibitors of certain enzymes involved in inflammatory pathways.

- Example : A study on 1-Indanone derivatives revealed their ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response .

Dimerization Studies

Another relevant area of research involves the dimerization of related compounds under basic conditions. For example, 2-Benzylidene-1-indanone was observed to undergo stereoselective dimerization, which may influence its biological activity by altering its effective concentration and interaction dynamics .

The exact mechanism of action for 2-(p-Methylbenzylindene)-1-indanone remains to be fully elucidated; however, it is hypothesized that the compound interacts with specific molecular targets through:

- Hydrogen Bonding : Potential interactions with active sites on enzymes or receptors.

- Hydrophobic Interactions : The aromatic nature may facilitate binding to lipid membranes or hydrophobic pockets within proteins.

- π-π Stacking : The presence of aromatic rings allows for stacking interactions that can stabilize binding to nucleic acids or proteins.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.